molecular formula C15H15N5O2 B11574812 N-{4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide

N-{4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide

Cat. No.: B11574812
M. Wt: 297.31 g/mol
InChI Key: LXUBLVMYBYJFHC-UHFFFAOYSA-N
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Description

N-{4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}PROPANAMIDE is a complex organic compound that features a benzodiazole ring fused with an oxadiazole ring and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}PROPANAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the benzodiazole ring through the cyclization of ortho-phenylenediamine with carboxylic acids or their derivatives. The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and catalysts to facilitate the cyclization and coupling reactions. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce halogens or alkyl groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of N-{4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-YL}PROPANAMIDE is unique due to its combination of benzodiazole and oxadiazole rings, which confer distinct electronic and steric properties. This makes it a valuable compound for research and development in multiple scientific disciplines .

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

N-[4-(1-prop-2-enylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C15H15N5O2/c1-3-9-20-11-8-6-5-7-10(11)16-15(20)13-14(19-22-18-13)17-12(21)4-2/h3,5-8H,1,4,9H2,2H3,(H,17,19,21)

InChI Key

LXUBLVMYBYJFHC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC=C

Origin of Product

United States

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